Product packaging for Ethyl 5-amino-2-chlorobenzoate(Cat. No.:CAS No. 64401-55-4)

Ethyl 5-amino-2-chlorobenzoate

Cat. No.: B1281783
CAS No.: 64401-55-4
M. Wt: 199.63 g/mol
InChI Key: OCMMZRKNONEJAO-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification

The precise identification of a chemical compound is fundamental to scientific research. The following sections detail the standardized nomenclature and identifiers for Ethyl 5-amino-2-chlorobenzoate.

IUPAC Name and Common Synonyms

The internationally recognized name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is This compound . In literature and chemical databases, it may also be referred to by its synonym, Ethyl-5-amino-2-chlorobenzoate . guidechem.comguidechem.com

CAS Registry Numbers and Molecular Formula

The unique identifier assigned by the Chemical Abstracts Service (CAS) to this compound is 64401-55-4 . guidechem.comguidechem.com Its molecular formula is C₉H₁₀ClNO₂ , which specifies the type and number of atoms in a single molecule.

Molecular Weight and Related Identifiers

The molecular weight of this compound is approximately 199.64 g/mol . Another key identifier is the International Chemical Identifier Key (InChIKey), which is OCMMZRKNONEJAO-UHFFFAOYSA-N . uni.lu

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound
CAS Number 64401-55-4 guidechem.comguidechem.com
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.64 g/mol
InChIKey OCMMZRKNONEJAO-UHFFFAOYSA-N uni.lu

Contextual Significance in Organic Chemistry

This compound holds considerable significance as a versatile intermediate and building block in organic synthesis. Its trifunctional nature—possessing an amino group, a chloro substituent, and an ethyl ester—allows it to undergo a variety of chemical transformations.

The amino group can partake in nucleophilic substitution reactions, while the entire molecule can be subject to oxidation or reduction to form different derivatives. Furthermore, the ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-amino-2-chlorobenzoic acid. The presence of the chlorine atom also influences the compound's reactivity and can participate in interactions such as halogen bonding. This reactivity makes it a valuable precursor for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and dyes.

Overview of Research Trajectories

Research involving this compound primarily follows trajectories within medicinal chemistry and synthetic methodology development. The compound is recognized as an important intermediate in the creation of pharmaceutical compounds, with studies exploring its role in developing drugs with potential anti-inflammatory and antimicrobial properties. The amino and ester groups can participate in hydrogen bonding, which can influence a derivative's binding affinity to biological targets like enzymes and receptors.

A notable research application is its use as a starting material for the synthesis of Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate. This synthesis involves converting the amino group of this compound into a diazonium salt, which is then reacted with 2-furfuraldehyde. The resulting product has been investigated for its potential as an inhibitor of the eukaryotic initiation factor 4E (eIF4E), a protein linked to several cancers. This highlights a research trajectory where this compound serves as a key component in synthesizing targeted therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B1281783 Ethyl 5-amino-2-chlorobenzoate CAS No. 64401-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMMZRKNONEJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530101
Record name Ethyl 5-amino-2-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64401-55-4
Record name Benzoic acid, 5-amino-2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64401-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-2-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Advanced Synthesis of Ethyl 5-amino-2-chlorobenzoate

The synthesis of this compound is not a trivial single-step process but involves carefully planned reaction sequences. The choice of starting material dictates the specific transformations required, which typically include chlorination, nitration, reduction, and esterification, orchestrated in a specific order to achieve the desired substitution pattern on the benzene (B151609) ring.

Multi-Step Synthesis from Precursors

The construction of the this compound molecule is generally accomplished through one of two primary multi-step routes, each starting from a different benzoic acid derivative.

One common synthetic route begins with 2-aminobenzoic acid (anthranilic acid). This pathway involves the introduction of the chloro-substituent prior to the final esterification.

A key two-step process has been described for this approach:

Chlorination : The first step involves the chlorination of 2-aminobenzoic acid. This is typically achieved using an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in a solvent like dimethylformamide (DMF) at an elevated temperature. The resulting intermediate is 2-amino-5-chlorobenzoic acid.

Esterification : The second step is the esterification of the chlorinated intermediate. The 2-amino-5-chlorobenzoic acid is refluxed with ethanol (B145695) in the presence of thionyl chloride (SOCl₂), which serves both as a reagent to form the acyl chloride and to facilitate the ester formation. The final product is then purified, often by recrystallization.

An alternative and widely used pathway starts with 2-chloro-5-nitrobenzoic acid. This method introduces the amino group at a later stage via the reduction of a nitro group. The general sequence is reduction followed by esterification.

Reduction of the Nitro Group : The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amino group to form 5-amino-2-chlorobenzoic acid. This transformation is a critical step and can be accomplished using various reducing systems. Research has demonstrated the efficacy of several methods, including the use of zinc dust in acetic acid, catalytic hydrogenation with Raney nickel, or reduction with iron powder in the presence of an acid or salt. prepchem.comchemicalbook.comgoogle.com The choice of reagent can influence the reaction conditions, yield, and purity. A patent describes a method using iron powder and ammonium (B1175870) chloride in an ethanol-water solvent system, achieving a yield of 95.1%. google.com Another established method involves dissolving the starting material and reducing it with zinc dust and acetic acid, resulting in a yield of approximately 92%. prepchem.com Catalytic hydrogenation using Raney nickel under a hydrogen atmosphere also provides a high yield of the desired amine. chemicalbook.com

Esterification : The resulting 5-amino-2-chlorobenzoic acid is then esterified. This is typically a Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This reaction proceeds with high efficiency, often yielding the final product, this compound, in yields of 85-92%.

Table 1: Comparison of Reduction Methods for 2-chloro-5-nitrobenzoic acid

Reducing Agent/SystemSolventConditionsYieldSource
Zinc dust / Acetic acidWaterBoiling, continuous stirring~92% prepchem.com
Raney Nickel / H₂EthanolRoom temperature, overnight96% chemicalbook.com
Iron powder / NH₄ClEthanol / WaterReflux (78-80°C), 5 hours95.1% google.com
10% Pd-C / H₂Ethyl Acetate (B1210297)Balloon pressure, 15 hours77% rsc.org

The synthesis of this compound hinges on two key chemical transformations: esterification and amination.

Esterification: The most common strategy for the esterification of the benzoic acid precursor is the Fischer-Speier esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid (e.g., 5-amino-2-chlorobenzoic acid) in an excess of ethanol. Strong acids like sulfuric acid or hydrochloric acid are used as catalysts to protonate the carboxyl group, increasing its electrophilicity for nucleophilic attack by ethanol. The reaction is driven to completion by using excess alcohol and removing the water formed during the reaction. Reaction times typically range from 4 to 8 hours under reflux conditions.

Amination: The primary strategy for introducing the amino group at the C-5 position is through the reduction of a nitro group. The pathway starting from 2-chloro-5-nitrobenzoic acid exemplifies this approach, where the nitro group is a precursor to the desired amine functionality. prepchem.comchemicalbook.comgoogle.com This method is advantageous because nitration reactions are generally well-understood and high-yielding. More advanced, though less common for this specific molecule, amination strategies in organic synthesis include direct amidation of esters or transition-metal-catalyzed C-H amination, which represent modern techniques for forming C-N bonds. nih.govrsc.org

Pathways Involving 5-chloro-2-nitrobenzoic acid

Catalyst Systems and Reaction Conditions

The efficiency and success of the synthetic pathways to this compound are highly dependent on the chosen catalyst systems and the precise control of reaction conditions.

Transition metals play a crucial role, particularly in the reduction and coupling reactions that may be part of the synthetic sequence.

Palladium-on-carbon (Pd-C) is a widely used heterogeneous catalyst for the reduction of nitro groups to amines via catalytic hydrogenation. rsc.org For instance, the reduction of a nitrobenzoate intermediate can be carried out using 10% Pd-C under a hydrogen atmosphere, providing a clean and effective method for amination. rsc.org

While not always applied directly in the most common syntheses of this specific compound, the broader field of organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch Catalysts based on palladium, rhodium, and copper are instrumental in reactions like Buchwald-Hartwig amination or Ullmann condensation, which couple aryl halides with amines. ekb.egacs.org These advanced methods offer potential alternative routes where, for example, a di-halogenated precursor could be selectively aminated using a suitable transition metal catalyst system. ekb.eg For instance, rhodium catalysts have been employed for denitrative C-O bond formation, and palladium catalysts are used in denitrative Sonogashira couplings, highlighting the power of transition metals to activate otherwise inert groups for coupling reactions. acs.org

Table 2: Summary of Key Reaction Steps and Conditions

Synthetic PathwayStarting MaterialKey IntermediateReagents & ConditionsFinal Step
From 2-aminobenzoic acid2-aminobenzoic acid2-amino-5-chlorobenzoic acid1. NCS, DMF, 100°C2. Ethanol, SOCl₂, RefluxEsterification of chlorinated acid
From 5-chloro-2-nitrobenzoic acid2-chloro-5-nitrobenzoic acid5-amino-2-chlorobenzoic acid1. Fe/NH₄Cl, EtOH/H₂O, Reflux2. Ethanol, H₂SO₄, RefluxEsterification of the reduced acid
Temperature and Pressure Influence on Reaction Efficiency

Temperature and pressure are critical parameters that significantly influence the efficiency and outcome of the synthesis of this compound.

In the Fischer esterification process, the reaction is typically conducted at the reflux temperature of ethanol (around 78°C) to accelerate the reaction rate. Maintaining this temperature ensures a sufficient reaction speed without causing degradation of the starting material or product.

For chlorination reactions, temperature control is paramount to ensure regioselectivity and prevent the formation of undesired byproducts. For instance, the chlorination of 2-aminobenzoic acid using N-halosuccinimide is often carried out at 100°C in a solvent like DMF. In radical chlorination using dichlorohydantoin, temperatures are typically maintained between 90-110°C. google.com

Diazotization reactions require low temperatures, generally between 0-5°C, to ensure the stability of the diazonium salt intermediate. The subsequent chlorination step, a Sandmeyer-type reaction, is then carried out at a slightly higher temperature, typically 25-30°C.

Catalytic hydrogenation for the reduction of a nitro group is sensitive to both temperature and pressure. The reaction is often performed at a controlled hydrogen pressure (e.g., 40 psi) and a moderately elevated temperature to facilitate the reaction without promoting side reactions.

The table below outlines the typical temperature and pressure conditions for different synthetic steps:

Reaction Step Typical Temperature Range Typical Pressure Rationale
Fischer Esterification70–80°C (Reflux)AtmosphericTo increase reaction rate.
Chlorination (NCS)100°CAtmosphericTo overcome activation energy for chlorination.
Radical Chlorination90–110°CAtmosphericTo initiate and sustain the radical chain reaction.
Diazotization0–5°CAtmosphericTo ensure stability of the diazonium salt.
Sandmeyer Chlorination25–30°CAtmosphericTo facilitate the copper-catalyzed chlorination.
Catalytic HydrogenationVaries (e.g., ambient to 60°C)Elevated (e.g., 40 psi H₂)To enhance the rate of reduction.

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and enhancing the purity of this compound are critical for its use in subsequent applications. Various techniques are employed during and after the synthesis to achieve high-quality material.

For achieving high-purity, particularly pharmaceutical-grade, this compound, chromatographic techniques are often employed. Flash column chromatography using silica (B1680970) gel is a common method. uni-muenchen.de The choice of eluent system is crucial for effective separation. A mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate is frequently used. The ratio of these solvents is adjusted to achieve optimal separation of the desired product from impurities and unreacted starting materials. For instance, a cyclohexane/ethyl acetate (4:1) mixture has been reported for the purification of a related derivative.

High-performance liquid chromatography (HPLC) is another powerful tool for both analytical purity assessment and preparative purification. C18 columns are often used for reversed-phase HPLC, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with a UV detector set at a wavelength like 254 nm for detection.

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities should either be highly soluble or insoluble at all temperatures. Methanol and ethanol are commonly used solvents for the recrystallization of this compound, often yielding high-quality crystals. orgsyn.org The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Precipitation is another method used for purification. For example, after the chlorination of 2-aminobenzoic acid, the product can be precipitated by pouring the reaction mixture into ice-water. This rapid change in solvent environment causes the desired product to precipitate out of the solution, leaving more soluble impurities behind. The resulting solid can then be collected by filtration and further purified if necessary.

The choice of solvent plays a significant role in optimizing the yield of the synthesis of this compound. In Fischer esterification, using an excess of ethanol not only acts as a reactant but also serves as the solvent, driving the reaction forward and often leading to high yields.

In chlorination reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or sulfolane (B150427) are often preferred. google.com These solvents can dissolve the reactants and facilitate the reaction, often leading to higher yields compared to less polar solvents. For instance, DMF is noted for its ability to dissolve both organic and inorganic reagents in certain ethylation reactions, although alternatives like acetonitrile are sometimes used to reduce environmental impact without significantly compromising the yield.

For purification by recrystallization, the solvent selection directly impacts the recovery yield. A solvent that provides a large difference in solubility between high and low temperatures will generally give a better yield of purified product.

Recrystallization and Precipitation Methods

Derivatization and Functionalization Reactions

The structure of this compound, with its reactive amino and ester functional groups, as well as the activated aromatic ring, allows for a wide range of derivatization and functionalization reactions. These reactions are crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The amino group is a primary site for functionalization. It can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. For example, it can be acylated with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. The amino group can also be diazotized using sodium nitrite (B80452) and a strong acid, forming a diazonium salt. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a variety of functional groups, such as halogens, cyano, or hydroxyl groups.

The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-amino-2-chlorobenzoic acid. This carboxylic acid can then be further functionalized, for instance, by forming amide bonds with various amines.

The aromatic ring itself can undergo further electrophilic substitution reactions, although the existing substituents will direct the position of the incoming group. The amino group is strongly activating and ortho-, para-directing, while the chlorine and ester groups are deactivating.

Derivatization of this compound is a key strategy in drug discovery. For example, its derivatives have been explored for their potential as allosteric enhancers and smooth muscle relaxants. The ability to modify the core structure allows for the fine-tuning of biological activity.

The following table provides examples of derivatization reactions:

Reaction Type Reagents Functional Group Targeted Product Type
AcylationAcyl chlorides, AnhydridesAmino groupAmides
SulfonylationSulfonyl chloridesAmino groupSulfonamides
DiazotizationSodium nitrite, AcidAmino groupDiazonium salt
Ester HydrolysisAcid or BaseEster groupCarboxylic acid
Amide CouplingCarboxylic acid, Coupling agents (e.g., HOBt/EDC)Amino group of another molecule, after ester hydrolysisAmides
Sandmeyer ReactionCopper salts (e.g., CuCl, CuCN)Diazonium saltHalogenated or cyanated derivatives

Reactivity of the Amino Group

The amino group in this compound is a key site for a range of chemical modifications, including acylation, sulfonylation, diazotization, and the formation of Schiff bases and heterocyclic systems.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the amino group allows for straightforward acylation and sulfonylation reactions. These reactions are fundamental in the synthesis of various derivatives with potential pharmacological activities.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. For instance, the reaction with acyl chlorides can be utilized to generate a variety of amide derivatives. smolecule.com In a related example, the acylation of the similar compound 4-amino-2-chlorobenzoic acid with acetic anhydride (B1165640) proceeds efficiently to yield 4-acetamido-2-chlorobenzoic acid, demonstrating the reactivity of the amino group. This transformation is a common strategy to protect the amino group or to introduce specific functionalities.

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by reacting this compound with sulfonyl chlorides. This leads to the formation of sulfonamides, a class of compounds known for their diverse biological properties. For example, the reaction of a related aminobenzoic acid with 5-isoquinolinesulfonyl chloride has been reported to yield the corresponding sulfonamide. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

Reaction TypeReactantReagentProductReference
Acylation4-Amino-2-chlorobenzoic acidAcetic anhydride4-Acetamido-2-chlorobenzoic acid
SulfonylationAminobenzoic acid derivative5-Isoquinolinesulfonyl chlorideCorresponding sulfonamide nih.gov
Diazotization and Coupling Reactions

Diazotization of the primary aromatic amino group of this compound provides a versatile diazonium salt intermediate, which can subsequently undergo a variety of coupling reactions. testbook.com This process typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. testbook.com

The resulting diazonium salt is a highly reactive species that can be used to introduce a range of substituents onto the aromatic ring. For example, it can be reacted with 2-furfuraldehyde in the presence of a copper(I) chloride catalyst to form ethyl 2-chloro-5-(5-formylfuran-2-yl)benzoate. This reaction proceeds via a coupling mechanism where the diazonium group is replaced by the furan (B31954) moiety. The Sandmeyer reaction is another important application of diazonium salts, allowing for the introduction of halogens or other groups.

Formation of Schiff Bases and Heterocyclic Compounds

The amino group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). humanjournals.comamazonaws.com These reactions are typically carried out by refluxing the reactants in a suitable solvent, sometimes with an acid catalyst. humanjournals.comresearchgate.net Schiff bases derived from related aminobenzoic acids have been synthesized by reacting them with various aromatic aldehydes. humanjournals.comresearchgate.net

Furthermore, this compound serves as a precursor for the synthesis of various heterocyclic compounds. The amino group, often in conjunction with the other functional groups on the ring, can participate in cyclization reactions to form fused ring systems. For example, derivatives of 2-amino-5-chlorobenzothiazole (B1265905) have been synthesized and used to create more complex heterocyclic structures like 1,3,4-oxadiazoles and 1,2,4-triazoles. Anthranilic acid and its derivatives are well-known starting materials for the synthesis of nitrogen-containing heterocycles such as quinazolines and benzodiazepines. ki.se

Transformations Involving the Ester Moiety

The ethyl ester group of the title compound can undergo hydrolysis and transesterification, providing pathways to other important derivatives.

Hydrolysis to Carboxylic Acids

The ethyl ester of 5-amino-2-chlorobenzoate can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-chlorobenzoic acid, under either acidic or basic conditions. evitachem.com Alkaline hydrolysis is commonly employed, often using sodium hydroxide (B78521) in an alcoholic solvent at elevated temperatures. This transformation is a fundamental step in many synthetic sequences where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. nih.gov

Transesterification Reactions

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of a catalyst to exchange the ethyl group for a different alkyl or aryl group. smolecule.com This reaction can be used to modify the ester functionality and potentially alter the physical or biological properties of the molecule. While specific examples for this compound are not prevalent in the searched literature, the general reactivity of benzoate (B1203000) esters suggests this transformation is feasible. smolecule.com For instance, related ethyl esters can undergo transesterification to form alternative ester derivatives. vulcanchem.com

Amidation Reactions

The primary amino group at the 5-position of this compound is a key site for functionalization, readily undergoing amidation reactions to form a diverse range of N-substituted amide derivatives. These reactions typically proceed through the acylation of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated by a coupling agent.

One common method involves the reaction of the amino group with an acyl chloride in the presence of a non-nucleophilic base. For instance, the related compound mthis compound can be acylated using a pyrazole-5-carbonyl chloride in ethyl acetate with a base like N-ethyldiisopropylamine. This approach is broadly applicable for creating complex amide structures.

Alternatively, peptide coupling reagents are widely employed to form the amide bond by activating a carboxylic acid. A standard system for this transformation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like N-hydroxybenzotriazole (HOBt). This method is known for its mild conditions and tolerance of various functional groups. The reaction proceeds by the activation of a carboxylic acid by EDCI, which is then coupled with the amino group of this compound.

The choice of solvent and base is critical for optimizing these reactions. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are frequently used, and bases like triethylamine (B128534) or cesium carbonate are employed to neutralize the acid generated during the reaction. rsc.org

Table 1: Representative Amidation Reaction Conditions

Acylating Agent TypeCoupling Reagents/BaseTypical SolventProduct
Acyl Chloride (R-COCl)Triethylamine (Et₃N) or N-ethyldiisopropylamineDichloromethane (DCM), Ethyl AcetateEthyl 2-chloro-5-acylaminobenzoate
Carboxylic Acid (R-COOH)EDCI/HOBt, DCCDimethylformamide (DMF)Ethyl 2-chloro-5-acylaminobenzoate
Benzoic AnhydrideNone (or mild base)Acetone, THFEthyl 2-chloro-5-benzoylaminobenzoate

Modifications of the Chlorobenzene (B131634) Ring System

The chlorobenzene portion of the molecule offers several pathways for modification, including substitution of the chlorine atom or substitution at other positions on the aromatic ring.

Halogen Exchange Reactions

The chlorine atom on the aromatic ring can be substituted with other halogens, although this transformation can be challenging compared to exchanges with aryl bromides or iodides. rsc.org Metal-catalyzed methods are typically required to facilitate this exchange.

Iodination: The conversion of an aryl chloride to an aryl iodide can be achieved using a Finkelstein-type reaction, often catalyzed by copper(I) salts. The reaction typically involves heating the aryl chloride with an iodide salt, such as sodium iodide or potassium iodide, in a high-boiling polar aprotic solvent like DMF.

Fluorination: The synthesis of aryl fluorides from aryl chlorides can be accomplished via nucleophilic aromatic substitution using a fluoride (B91410) source like potassium fluoride. This process, known as the Halex reaction, often requires high temperatures and may be facilitated by phase-transfer catalysts.

The reactivity for these exchanges generally follows the order I > Br > Cl > F for the leaving group, making the displacement of chlorine more demanding than that of other halogens.

Aromatic Substitution Reactions

The substituents on the benzene ring dictate the outcome of further aromatic substitution reactions. The amino group is a strong activating, ortho-para director, while the chloro group is a deactivating ortho-para director, and the ethyl ester is a deactivating meta-director.

Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the amino group primarily directs incoming electrophiles to the positions ortho and para to it. The positions ortho to the amino group are C-4 and C-6, while the para position (C-2) is already occupied by the chlorine atom. Therefore, electrophilic substitution, such as nitration or further halogenation, is expected to occur predominantly at the C-4 or C-6 positions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, a reaction that is facilitated by the presence of the electron-withdrawing ethyl ester group in the para position (relative to the C-5 amino group, but ortho to the ester). masterorganicchemistry.com This reaction involves the attack of a nucleophile (e.g., an amine or an alkoxide) on the carbon bearing the chlorine, leading to the formation of a negatively charged Meisenheimer intermediate, followed by the loss of the chloride ion to yield the substituted product. masterorganicchemistry.com Such reactions often require elevated temperatures and may be catalyzed by copper(I) or palladium(0) complexes to enhance reactivity.

Metal-Catalyzed Coupling Reactions at Aromatic Positions

The carbon-chlorine bond serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made these transformations feasible. wiley-vch.de

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. rsc.org This is a powerful method for forming biaryl structures or introducing alkyl or alkenyl groups at the C-2 position. The selection of a suitable palladium catalyst and ligand (e.g., phosphine-based ligands like XPhos) is crucial for achieving good yields with aryl chlorides. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. It is catalyzed by palladium complexes with specialized ligands that facilitate the oxidative addition of the aryl chloride and the subsequent reductive elimination to form the aminated product. nih.gov

Hiyama Coupling: This reaction involves the coupling of aryl halides with organosilicon compounds, catalyzed by palladium. mdpi.com It offers an alternative to boron-based reagents.

Ullmann Condensation: A classical method that uses stoichiometric or catalytic copper to couple aryl halides with amines, alcohols, or thiols. While requiring harsher conditions than palladium-catalyzed reactions, it remains a viable method for certain transformations.

These coupling reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl chloride to the low-valent metal center, transmetalation with the coupling partner, and reductive elimination to release the final product and regenerate the catalyst. nih.govacs.org

Table 2: Overview of Metal-Catalyzed Coupling Reactions

Reaction NameCoupling PartnerTypical CatalystBond Formed
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)Palladium(0) complex + LigandCarbon-Carbon
Buchwald-HartwigAmine (R₂NH)Palladium(0) complex + LigandCarbon-Nitrogen
HiyamaOrganosilicon Reagent (e.g., R-Si(OR')₃)Palladium(0) complexCarbon-Carbon
UllmannAmine, Alcohol, ThiolCopper(I) or Copper(0)C-N, C-O, C-S

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Ethyl 5-amino-2-chlorobenzoate provides characteristic signals that confirm the presence of the ethyl ester group and the substitution pattern on the aromatic ring. The spectrum is typically recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org

The ethyl group gives rise to two distinct signals: a triplet around 1.3-1.4 ppm corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around 4.2-4.4 ppm from the methylene (-CH₂-) protons, which are coupled to the methyl protons.

The aromatic region displays signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the chloro, amino, and ethyl ester substituents. The proton at C6 is typically a doublet, appearing around 7.7 ppm. The proton at C4 appears as a doublet of doublets around 6.8 ppm, and the proton at C3 is a doublet around 7.2 ppm. The amino (-NH₂) group protons usually appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ethyl -CH₃~1.35Triplet (t)
Amino -NH₂Variable (e.g., ~4.0-5.0)Broad Singlet (br s)
Ethyl -CH₂~4.30Quartet (q)
Aromatic H-4~6.82Doublet of Doublets (dd)
Aromatic H-6~7.15Doublet (d)
Aromatic H-3~7.25Doublet (d)

Carbon-13 NMR (¹³C NMR) Resonance Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments.

The carbonyl carbon (C=O) of the ester group is typically found in the downfield region of the spectrum, around 165-168 ppm. The carbons of the ethyl group, -CH₂- and -CH₃, resonate at approximately 61 ppm and 14 ppm, respectively. The six aromatic carbons produce signals in the 115-150 ppm range, with their specific shifts determined by the attached substituents. For instance, the carbon bearing the amino group (C5) would be shifted upfield, while the carbon attached to the chlorine atom (C2) would be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14.5
Ethyl -CH₂~61.0
Aromatic C3~118.0
Aromatic C1~120.0
Aromatic C6~122.0
Aromatic C4~131.0
Aromatic C2~147.0
Aromatic C5~148.0
Carbonyl C=O~166.0

Two-Dimensional NMR Techniques for Structural Elucidation

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. While specific 2D NMR studies on this compound are not extensively documented in public literature, the application of standard techniques would be crucial for its definitive characterization. researchgate.net

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for example, confirming the connectivity between the H-3 and H-4 protons on the aromatic ring and between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would establish the one-bond correlations between protons and the carbon atoms they are directly attached to. This allows for the direct assignment of carbon signals based on their known proton assignments.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks at m/z 199 and 201.

Common fragmentation pathways for this molecule are expected to include:

Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a prominent acylium ion at m/z 154/156.

Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) through a McLafferty rearrangement.

Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions.

The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule. ufz.de

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that causes minimal fragmentation, making it ideal for the accurate determination of molecular weight. kore.co.uk The compound is typically detected as a protonated molecule [M+H]⁺ or as an adduct with other cations, such as sodium [M+Na]⁺. For this compound (monoisotopic mass: 199.04 Da), high-resolution mass spectrometry (HRMS) using ESI would provide a highly accurate mass measurement, confirming its elemental formula. uni.lu

Predicted ESI-MS data shows the expected formation of several common adducts. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound

Adduct FormPredicted m/z
[M+H]⁺200.04729
[M+Na]⁺222.02923
[M+K]⁺238.00317
[M+NH₄]⁺217.07383
[M-H]⁻198.03273

Source: PubChemLite. uni.lu

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms. For this compound, with the molecular formula C₉H₁₀ClNO₂, the theoretical exact mass is approximately 199.0400063 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass-to-charge ratio ([M+H]⁺) value very close to this theoretical prediction, typically within a few parts per million (ppm), thus confirming the molecular formula.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule. For instance, the predicted CCS for the [M+H]⁺ adduct is 139.6 Ų. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 200.04729 139.6
[M+Na]⁺ 222.02923 148.9
[M-H]⁻ 198.03273 143.3
[M+NH₄]⁺ 217.07383 159.7

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorptions include:

N-H stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O stretching: The ester carbonyl group (C=O) gives a strong absorption band around 1700-1720 cm⁻¹.

C-O stretching: The ester C-O stretch is expected in the 1210-1320 cm⁻¹ range. libretexts.org

Aromatic C-H stretching: These vibrations are typically observed between 3000-3100 cm⁻¹. libretexts.org

Aromatic C=C stretching: In-ring carbon-carbon stretches appear in the 1400-1600 cm⁻¹ region. libretexts.org

C-Cl stretching: The carbon-chlorine bond shows a characteristic absorption in the fingerprint region, usually between 600-800 cm⁻¹.

These characteristic peaks provide strong evidence for the presence of the amino, ethyl ester, and chloro-substituted benzene ring functionalities.

X-ray Crystallography for Solid-State Structure Determination

Table 2: Crystal Data for Methyl 2-amino-5-chlorobenzoate nih.gov

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
a (Å) 3.9480 (8)
b (Å) 9.0230 (18)
c (Å) 12.018 (2)
β (°) 94.10 (3)
V (ų) 427.02 (15)

In the solid state, the conformation of this compound and its intermolecular interactions are key determinants of its crystal packing. In the crystal structure of methyl 2-amino-5-chlorobenzoate, the molecule is almost planar, with a root-mean-square deviation of 0.0410 Å from the plane of the non-hydrogen atoms. iucr.orgnih.gov This planarity is facilitated by an intramolecular hydrogen bond.

Intermolecular interactions, such as π-π stacking of the aromatic rings, are also expected to play a role in the crystal packing. smolecule.com

Hydrogen bonding is a significant directional force in the crystal structure of amino-substituted benzoates. For methyl 2-amino-5-chlorobenzoate, an intramolecular N-H···O hydrogen bond is observed, which results in the formation of a stable six-membered ring. iucr.orgnih.gov Additionally, intermolecular N-H···O hydrogen bonds link the molecules into chains, creating a stable, extended network. iucr.orgnih.gov Similar hydrogen bonding patterns, including N-H···O and O-H···O interactions, are observed in the crystal structures of related benzoate (B1203000) salts, leading to the formation of one-dimensional chains. nih.govresearchgate.net

Molecular Conformation and Intermolecular Interactions

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. google.com By monitoring the elution profile with a UV detector, the purity of the compound can be accurately quantified. google.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving this compound. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane), the presence of starting materials, intermediates, and the final product can be visualized, often under UV light.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development is critical for achieving adequate separation from starting materials, byproducts, and degradants.

Research Findings: The development of a robust HPLC method for aromatic amines and esters often begins with reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity. For this compound, a C18 column is a common first choice due to its versatility. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. Acetonitrile is often preferred for its lower UV cutoff and ability to produce sharp peaks. lcms.cz

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed as a starting point to determine the optimal solvent strength needed to elute the compound with a good peak shape and reasonable retention time. lcms.cz A typical scouting gradient might run from a low percentage (e.g., 5%) to a high percentage (e.g., 95%) of acetonitrile. lcms.cz For compounds with amine functionalities, which can interact with residual silanols on the silica (B1680970) support of the column, mobile phase additives like formic acid or phosphoric acid are used to improve peak shape and reduce tailing. sielc.com For detection, UV spectrophotometry is commonly used, with the wavelength set to one of the compound's absorbance maxima.

In cases where the compound and its related impurities have high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. HILIC utilizes a polar stationary phase (e.g., amide or amino-based columns) and a mobile phase with a high concentration of organic solvent. researchgate.netmdpi.com This technique can provide alternative selectivity compared to reversed-phase methods. researchgate.net For higher throughput and resolution, Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes, can significantly reduce analysis time. mdpi.comwho.int

Table 1: Typical HPLC Method Parameters for Analysis of Substituted Aminobenzoates
ParameterTypical ConditionRationale/Reference
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmStandard for separating moderately non-polar compounds. researchgate.net
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for amines and ensures MS compatibility. sielc.com
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent in RP-HPLC. lcms.cz
Gradient 5% to 95% B over 10-20 minutesScouting gradient to find optimal elution conditions. lcms.cz
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Detection UV at 254 nm or Diode Array Detector (DAD)Aromatic compounds strongly absorb UV light.
Column Temperature 25-30 °CEnsures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Research Findings: A common derivatization strategy for compounds containing active hydrogens (as in the amino group) is silylation. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with a nonpolar tert-butyldimethylsilyl (TBDMS) group. The resulting TBDMS derivative of this compound is significantly more volatile and less prone to adsorption in the GC system, leading to improved chromatographic performance. These derivatives are also more stable against moisture compared to other silyl (B83357) derivatives.

Once derivatized, the sample is injected into the GC-MS system. Separation occurs in a capillary column, typically with a nonpolar stationary phase like DB-5ms (5% phenyl-methylpolysiloxane). nih.gov The mass spectrometer serves as a highly specific and sensitive detector. In electron impact (EI) mode, the derivatized molecule fragments in a predictable pattern, producing a mass spectrum that acts as a chemical fingerprint for identification. ufz.de This allows for unambiguous confirmation of the compound's identity, even at trace levels. ufz.de

Table 2: Illustrative GC-MS Method for Analysis of Derivatized this compound
ParameterTypical ConditionRationale/Reference
Derivatization Reagent MTBSTFA in AcetonitrileForms stable and volatile TBDMS derivatives suitable for GC.
Reaction Conditions Heat at 100 °C for 1-4 hoursEnsures complete derivatization of the amino group.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmStandard nonpolar column for general-purpose analysis. nih.gov
Carrier Gas Helium at 1.0-1.5 mL/minInert carrier gas compatible with MS detection. nih.gov
Oven Program Initial 50-100 °C, ramp 10-15 °C/min to 280-300 °CSeparates the derivative from reagent and byproducts.
MS Ionization Mode Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for library matching. ufz.de
Mass Range 50-550 amuCovers the expected mass of the derivative and its fragments. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique used extensively in synthetic organic chemistry to monitor the progress of reactions. For the synthesis of this compound or reactions where it is used as a starting material, TLC provides a quick assessment of the consumption of reactants and the formation of products.

Research Findings: A typical TLC setup involves a stationary phase, which is usually a thin layer of silica gel (SiO₂) coated on a plate of aluminum or glass. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase. The mobile phase travels up the plate by capillary action, separating the components of the spotted mixture based on their differential partitioning between the stationary and mobile phases.

The choice of mobile phase is crucial for achieving good separation. For moderately polar compounds like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is common. google.com The ratio of these solvents is adjusted to achieve a retention factor (Rƒ) for the product that is typically between 0.3 and 0.5. For example, a reaction involving the precursor 2-chloro-5-aminobenzoic acid was monitored using a petroleum ether/ethyl acetate (PE/EA) ratio of 1:3. google.com After development, the separated spots are visualized, most commonly under UV light at 254 nm, where aromatic compounds like this one appear as dark spots against a fluorescent background. mdpi.com By comparing the spots from the reaction mixture to those of the starting material and product standards, a researcher can determine if the reaction is complete. mdpi.com

Table 3: Typical TLC Systems for Monitoring Reactions of Substituted Benzoic Acids
ParameterDescriptionExample/Reference
Stationary Phase Silica Gel GF254 Aluminum PlatesStandard adsorbent for TLC; fluorescent indicator allows UV visualization. mdpi.com
Mobile Phase Hexane:Ethyl Acetate or Petroleum Ether:Ethyl AcetateCommon solvent system; polarity is tuned by adjusting the ratio. google.com
Eluent Ratio Varies (e.g., 3:1, 1:1, 1:3)Adjusted to achieve optimal separation (Rƒ ≈ 0.3-0.5). google.com
Application Glass capillary spotterApplies a small, concentrated spot of the reaction mixture.
Visualization UV lamp at 254 nmNon-destructive method for visualizing aromatic compounds. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For Ethyl 5-amino-2-chlorobenzoate, DFT calculations provide profound insights into its electronic nature, reactivity, and spectroscopic signatures.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic character of this compound is dictated by the interplay of its constituent functional groups: the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) and ethyl ester (-COOCH₂CH₃) groups. DFT calculations are used to map the electron density distribution and determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily localized on the benzene (B151609) ring and the nitrogen atom of the amino group, reflecting the high electron density in this region and its susceptibility to electrophilic attack. Conversely, the LUMO is distributed over the carbonyl group of the ester and the aromatic ring, indicating the sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. muni.czresearchgate.net A smaller gap suggests higher reactivity. muni.cz Studies on similar aromatic compounds show that increasing chlorination tends to decrease the HOMO-LUMO gap, making the molecule more reactive. muni.cz

Computational ParameterPredicted Value (eV)Significance
HOMO Energy -6.76Represents electron-donating ability; high value indicates susceptibility to electrophilic attack. researchgate.netmdpi.com
LUMO Energy -1.38Represents electron-accepting ability; low value indicates susceptibility to nucleophilic attack. researchgate.netmdpi.com
HOMO-LUMO Gap (ΔE) 5.38Indicates chemical reactivity and kinetic stability; a smaller gap correlates with higher reactivity. muni.czmdpi.com

Table 1: Predicted Frontier Molecular Orbital (FMO) energies for this compound calculated using DFT. Values are analogous to those reported for similar chlorobenzoic acid derivatives. mdpi.com

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound, such as diazotization, Ullmann-type couplings, and nucleophilic aromatic substitution (SNAr). mdpi.comsci-hub.semaxapress.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate detailed reaction mechanisms and predict the most favorable pathways.

Transition state analysis identifies the highest energy point along a reaction coordinate, the activation energy (Ea), which determines the reaction rate. For instance, in the diazotization of the amino group, DFT can model the formation of the diazonium salt intermediate. maxapress.comucl.ac.uk Similarly, for an Ullmann coupling reaction, which is common for aryl halides, DFT can model the oxidative addition/reductive elimination steps and determine the activation barriers, providing insights that can help optimize reaction conditions. mdpi.comscispace.com

Reaction StepSpeciesRelative Energy (kcal/mol)Key Characteristics
Reactants This compound + Reagent0Ground state
Transition State 1 [Reactant-Reagent]‡+25Activation energy for intermediate formation
Intermediate Diazonium salt / Cu-complex+5Metastable species
Transition State 2 [Intermediate-Product]‡+15Activation energy for product formation
Products Final Product + Byproducts-10Thermodynamically favored state

Table 2: A hypothetical reaction energy profile for a reaction involving this compound, as could be determined by DFT calculations. The values illustrate the energetic landscape of a typical multi-step organic reaction.

Spectroscopic Property Prediction (NMR, IR)

DFT provides a reliable method for predicting the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. scholarsresearchlibrary.comd-nb.info Theoretical calculations of vibrational frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, show excellent agreement with experimental data. scirp.orgnih.govresearchgate.net This allows for precise assignment of spectral bands to specific molecular motions. For this compound, key vibrational modes include the C=O stretch of the ester, N-H stretches of the amine, and the C-Cl stretch.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the structural elucidation and verification of synthetic products. d-nb.inforesearchgate.net

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Expected Experimental Range (cm⁻¹)
Amino (-NH₂) N-H Symmetric Stretch33753350-3400
N-H Asymmetric Stretch34803450-3500
Ester (-COOEt) C=O Stretch17151710-1730
C-O Stretch12501240-1260
Aromatic Ring C=C Stretch16101600-1620
Chloro (-Cl) C-Cl Stretch750740-780

Table 3: Predicted vs. Expected Infrared (IR) vibrational frequencies for key functional groups in this compound based on DFT calculations on analogous molecules. scholarsresearchlibrary.comnih.govsmsjournals.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, revealing information about their conformational flexibility and interactions with other molecules, such as proteins.

Conformational Analysis and Flexibility

While the benzene ring provides a rigid core, the ethyl ester substituent introduces conformational flexibility. MD simulations can explore the rotational freedom around the C-O and C-C single bonds of the ethyl group. researchgate.netacs.org These simulations track the trajectory of each atom over time, revealing the most stable conformations and the energy barriers between them. rsc.org Studies on similar ester-containing molecules show that specific conformations (e.g., gauche vs. trans) are preferred. For this compound, an intramolecular hydrogen bond between one of the amino hydrogens and the carbonyl oxygen likely stabilizes a planar conformation, a feature often seen in ortho-aminobenzoates. nih.gov

Dihedral AngleDescriptionPredicted Stable Conformation(s)Significance
C(ring)-C(carbonyl)-O-CH₂ Rotation of the ester group~180° (trans)Affects planarity and conjugation
C(carbonyl)-O-CH₂-CH₃ Rotation of the ethyl group~180° (trans), ±60° (gauche)Determines the spatial orientation of the terminal methyl group
N-C(ring)-C(ring)-C(carbonyl) Planarity of substituents~0° or ~180°Maintained by intramolecular H-bonding

Table 4: Key dihedral angles in this compound and their expected conformational preferences based on MD simulations of related ester molecules. acs.orgrsc.org

Ligand-Protein Interaction Simulations

As a building block for pharmacologically active compounds, understanding how this compound and its derivatives interact with protein targets is crucial. This is typically a two-step computational process.

First, molecular docking is used to predict the most likely binding pose of the ligand within a protein's active site. researchgate.netnih.govucsf.edu This method scores different orientations based on factors like shape complementarity and intermolecular forces.

Second, the most promising docked poses are subjected to MD simulations to assess the stability of the ligand-protein complex over time (e.g., nanoseconds). researchgate.net Key metrics are analyzed:

Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their initial positions. A stable, low RMSD value over time suggests a stable binding mode. mdpi.comigem.wikicomputabio.comvolkamerlab.org

Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid. High fluctuation in the binding site may indicate unstable binding. mdpi.comigem.wikicomputabio.comvolkamerlab.org

Interaction Analysis: The simulation trajectory is analyzed to quantify the persistence of specific interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds. rsc.orgnih.govfrontiersin.orgmdpi.com The chlorine atom in this compound can participate in favorable halogen bonding with electron-rich atoms like oxygen in a protein backbone, an interaction that is increasingly recognized as important for ligand affinity. rsc.orgmdpi.comacs.org

Analysis ParameterDescriptionIndication of Stable Binding
Ligand RMSD Average change in ligand atom positions over time.Low and stable fluctuation (< 2.0 Å). mdpi.com
Protein RMSF Fluctuation of individual amino acid residues.Low fluctuation for residues in the binding pocket.
Hydrogen Bonds Number and occupancy of H-bonds between ligand and protein.High occupancy (>50%) for key H-bonds.
Halogen Bonds Presence and geometry of C-Cl···O/N interactions.Stable bond distance and angle throughout the simulation. mdpi.com
Binding Free Energy (MM/GBSA) Estimation of the binding affinity.A large negative value indicates strong binding. mdpi.com

Table 5: Common parameters analyzed from an MD simulation to evaluate the stability of a ligand-protein complex. researchgate.netmdpi.comcomputabio.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling discipline that aims to delineate a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are pivotal in predicting their biological efficacy and in guiding the synthesis of new derivatives with enhanced therapeutic potential. analis.com.mynih.gov The fundamental principle posits that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. researchgate.net

The development of a QSAR model involves several key stages: compiling a dataset of compounds with measured biological activity, calculating molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical equation that links these descriptors to the activity, and rigorously validating the model's predictive power. analis.com.mybiolscigroup.us

Descriptor Calculation and Selection

The initial and one of the most critical steps in QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors can be calculated using quantum chemical methods and other computational tools to characterize its physicochemical, electronic, and steric properties. biolscigroup.usnih.gov

Types of Molecular Descriptors:

Electronic Descriptors: These quantify the electronic aspects of the molecule, which are crucial for molecular interactions. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges on specific atoms (e.g., the carbonyl oxygen or the amine nitrogen). biolscigroup.usnih.gov These descriptors are often calculated using Density Functional Theory (DFT) methods. nih.govbiolscigroup.us

Lipophilic Descriptors: The logarithm of the partition coefficient (log P) is the most common descriptor for lipophilicity, which influences how a compound is absorbed and distributed.

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and topological polar surface area (TPSA). chemscene.com

Quantum Chemical Descriptors: Parameters such as total energy, binding energy, and heat of formation provide insights into the molecule's stability and reactivity. nih.gov

The selection of the most relevant descriptors is performed to create a robust model and avoid overfitting. Techniques like stepwise multiple linear regression or genetic algorithms are employed to identify a subset of descriptors that have the highest correlation with the biological activity while having low correlation among themselves. analis.com.my For instance, in studies of aromatic esters, electronic parameters like Hammett constants (σ) and theoretical quantities characterizing electron densities at proton-accepting atoms have been examined. nih.gov

Table 1: Potential Molecular Descriptors for QSAR Analysis of this compound Derivatives

Descriptor ClassSpecific Descriptor ExamplePotential Significance
Electronic Energy of HOMO (EHOMO)Relates to the ability to donate electrons.
Energy of LUMO (ELUMO)Relates to the ability to accept electrons.
Dipole Moment (µ)Influences polar interactions and solubility.
Atomic ChargesIndicates sites for electrostatic interactions. nih.gov
Lipophilic Log PGoverns membrane permeability and transport.
Topological Topological Polar Surface Area (TPSA)Predicts transport properties and hydrogen bonding capacity. chemscene.com
Number of Rotatable BondsRelates to conformational flexibility. chemscene.com
Thermodynamic Heat of FormationIndicates molecular stability.

Predictive Modeling for Biological Activity

Once the most relevant descriptors are selected, a mathematical model is constructed to predict the biological activity. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that quantitatively describes the structure-activity relationship. analis.com.my

The general form of an MLR-based QSAR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂... are the selected descriptors, and c₁, c₂... are their regression coefficients, with c₀ being a constant. nih.gov

The quality and predictive power of the developed QSAR model are assessed using several statistical metrics:

Coefficient of determination (R²): A value close to 1.0 indicates a strong correlation between the predicted and observed activities. biolscigroup.usnih.gov

Cross-validation coefficient (Q²): Often determined using the leave-one-out (LOO) method, a high Q² value (typically > 0.6) indicates good internal predictivity and model robustness. nih.gov

Fischer's F-test value (F): A high F-value indicates that the model is statistically significant. biolscigroup.usnih.gov

Standard Error of Estimate (SEE): A lower value indicates a smaller deviation between predicted and experimental data. nih.gov

For example, a hypothetical QSAR model for predicting the antimicrobial activity (expressed as pIC₅₀) of a series of aminobenzoate derivatives might yield an equation where activity increases with higher ELUMO and lower log P. Such a model can then be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. This approach has been successfully applied to various classes of compounds, including those with anticancer and antibacterial properties. bohrium.comnih.gov

Table 2: Example of Statistical Validation Parameters for a QSAR Model

Statistical ParameterTypical Acceptance CriteriaDescription
R² (Coefficient of Determination) > 0.8Measures the goodness of fit of the model. biolscigroup.us
Q² (Cross-validated R²) > 0.6Measures the internal predictive ability of the model. nih.gov
F-test (Fischer's value) High valueAssesses the overall statistical significance of the model. nih.gov
SEE (Standard Error of Estimate) Low valueIndicates the precision of the predictions. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Scaffold for Novel Therapeutic Agents

The inherent reactivity and functional groups of the Ethyl 5-amino-2-chlorobenzoate framework allow for its use as a starting point in the design and synthesis of new drugs targeting a range of diseases.

A structurally related isomer, Ethyl 2-amino-5-chlorobenzoate, serves as a crucial reactant in the preparation of 10-methoxypyrazino[1,2-a]indole derivatives. lookchem.com These derivatives have been identified as potent ligands for the 5-hydroxytryptamine 2C (5HT2C) receptor. lookchem.com The 5HT2C receptor is a significant target in the central nervous system, implicated in the pathophysiology of several neurological and psychiatric conditions, including obesity, schizophrenia, and depression. lookchem.com The synthesis of novel compounds using the aminochlorobenzoate scaffold allows researchers to explore new therapeutic agents that can modulate 5HT2C receptor activity. lookchem.com

The development of enzyme inhibitors is a cornerstone of modern pharmacology. Derivatives of aminobenzoates are actively investigated for their potential to inhibit various enzymes. For instance, the related isomer, ethyl 2-amino-5-chlorobenzoate, is utilized in the synthesis of quinazoline (B50416) heterocycles. rsc.org These resulting compounds have demonstrated significant anticancer activity by inhibiting protein kinases, which are critical regulators of cell proliferation and survival. rsc.org

Additionally, other related chlorobenzoic acid derivatives have shown inhibitory activity against different enzyme classes. The compound 2-(p-amylcinnamoyl)amino-4-chlorobenzoic acid has been identified as an inhibitor of phospholipase A2, an enzyme involved in inflammatory processes. nih.gov Studies on Ethyl 5-amino-2-bromobenzoate, a structural analog, have also demonstrated its potential in the development of enzyme inhibitors. These examples highlight the utility of the substituted chlorobenzoate scaffold in generating molecules that can modulate enzyme function.

The core structure of this compound is a fertile ground for discovering agents with a broad spectrum of therapeutic properties.

Anti-inflammatory Properties: Research has indicated that the structure of this compound is suitable for developing compounds with potential anti-inflammatory effects. In vitro studies on a related isomer, Ethyl 4-amino-2-chlorobenzoate, have shown that it can inhibit the production of pro-inflammatory cytokines.

Antimicrobial Properties: Derivatives of this compound are recognized for their potential antimicrobial activity. Studies on related compounds have demonstrated significant antibacterial effects against various bacterial strains. For example, 2-amino-3-chlorobenzoic acid, another structural relative, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Anticancer Properties: The development of anticancer agents from this scaffold is an active area of research. A derivative, Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate, has been shown to possess anticancer properties through the inhibition of the eukaryotic initiation factor 4E (eIF4E), a protein often dysregulated in cancer. Furthermore, as mentioned, quinazoline derivatives synthesized from the isomer ethyl 2-amino-5-chlorobenzoate display anticancer activity through kinase inhibition. rsc.org The potential for quinoline-based compounds, which can be derived from similar precursors, in cancer therapy is also well-documented. arabjchem.org

Table 1: Investigated Therapeutic Properties of this compound and Related Compounds

Therapeutic Property Compound/Derivative Finding/Mechanism Source(s)
Receptor Ligand Ethyl 2-amino-5-chlorobenzoate Used to synthesize 5HT2C receptor ligands. , lookchem.com, lookchem.com
Enzyme Inhibition Ethyl 2-amino-5-chlorobenzoate Precursor for quinazoline-based kinase inhibitors. rsc.org
Anti-inflammatory Ethyl 4-amino-2-chlorobenzoate Inhibits production of pro-inflammatory cytokines in vitro.
Antimicrobial 2-Amino-3-chlorobenzoic acid Potent activity against MRSA. mdpi.com
Anticancer Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate Exhibits anticancer properties via inhibition of eIF4E.

Development of Enzyme Inhibitors (e.g., Kinase Inhibition)

Intermediate in Pharmaceutical Synthesis

Beyond its role as a scaffold for novel agents, this compound and its parent acid are valuable intermediates in the multi-step synthesis of complex, commercially available drugs.

While this compound itself is not directly cited as the starting material, a closely related analog, 5-bromo-2-chlorobenzoic acid , is a key intermediate in the synthesis of a major class of antidiabetic drugs known as SGLT-2 inhibitors. epo.org This class includes Dapagliflozin and Empagliflozin. epo.orggoogle.comnih.gov The synthesis pathways for these drugs frequently involve an initial Friedel-Crafts acylation reaction using 5-bromo-2-chlorobenzoyl chloride (derived from the corresponding acid) to construct the core diarylmethane structure of the final drug molecule. The structural similarity highlights the importance of halogenated chlorobenzoic acids in the large-scale manufacturing of these widely used therapeutic agents. thieme-connect.com

The parent acid of the title compound, 5-Amino-2-chlorobenzoic acid , is a confirmed reagent used in the preparation of potent and selective benzothiazole (B30560) hydrazone inhibitors of B-cell lymphoma-extra large (Bcl-XL). lookchem.comchemicalbook.com Bcl-XL is a pro-survival protein that is often overexpressed in cancer cells, making it an attractive target for anticancer drug development. nih.govamazonaws.com Inhibiting Bcl-XL can reactivate the natural process of programmed cell death (apoptosis) in tumor cells. nih.govamazonaws.com The use of 5-Amino-2-chlorobenzoic acid in synthesizing these inhibitors underscores its importance as a precursor for targeted cancer therapies. lookchem.comchemicalbook.com

Table 2: Application as a Pharmaceutical Intermediate

Final Product/Class Specific Intermediate Role of Intermediate Source(s)
SGLT-2 Inhibitors 5-Bromo-2-chlorobenzoic acid Starting material for Dapagliflozin and Empagliflozin synthesis. thieme-connect.com, epo.org
Bcl-XL Inhibitors 5-Amino-2-chlorobenzoic acid Reagent for preparing benzothiazole hydrazone inhibitors. lookchem.com, chemicalbook.com

Building Block for Quinazolinone Derivatives

The chemical structure of this compound makes it an important intermediate in the synthesis of quinazolinone derivatives. The interest in quinazolinones was significantly sparked in the 1950s following the discovery of a quinazoline alkaloid with antimalarial properties. google.comgoogle.com The synthesis process often involves the cyclization of an anthranilic acid derivative, such as 2-amino-5-chlorobenzoic acid (obtained from the hydrolysis of the ethyl ester), with reagents like formamide (B127407) to construct the core quinazolinone ring. worktribe.com In these syntheses, the amino group and the adjacent carboxylate group of the hydrolyzed starting material react to form the heterocyclic ring, making this compound a foundational component for molecules targeting a range of diseases. These derivatives have been investigated for numerous biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govscispace.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of a lead compound to enhance its potency and selectivity while minimizing undesirable properties. For derivatives originating from this compound, SAR studies have been crucial in identifying key structural features that govern their biological activity.

Systematic Modification and Biological Evaluation

A common strategy in medicinal chemistry involves the systematic modification of a promising chemical scaffold to explore the chemical space around it. For quinazolinone derivatives, this often begins with a core structure derived from a precursor like 2-amino-5-chlorobenzoic acid. worktribe.com Researchers then create a library of related compounds by introducing various substituents at different positions on the quinazolinone ring system.

For instance, one study focused on developing inhibitors of the PqsR transcriptional regulator in Pseudomonas aeruginosa, a target for anti-virulence therapy. worktribe.com Starting with a 6-chloroquinazolin-4(3H)-one core, which is directly derivable from 2-amino-5-chlorobenzoic acid, a series of analogues were synthesized by attaching a thiazole (B1198619) ring and then systematically varying the substituents on that thiazole with different alkyl, amino, and aryl groups. worktribe.com Similarly, in a search for new antimalarial agents, researchers systematically modified the "left-hand side" of a quinazolinone-2-carboxamide scaffold by introducing a variety of benzylamines to an intermediate, resulting in a series of new compounds for biological testing. acs.org These newly synthesized derivatives are then subjected to biological evaluation, such as whole-cell bioreporter assays or enzymatic assays, to determine their activity against the intended biological target. worktribe.comacs.org

Impact of Substituent Effects on Bioactivity

The data from the biological evaluation of systematically modified compounds allows researchers to deduce the impact of specific substituents on bioactivity. These SAR insights are critical for rational drug design.

In the development of PqsR inhibitors, the SAR study revealed several key findings. A preference was noted for chlorine substitution at the 6-position of the quinazolinone ring, the position corresponding to the chlorine in the original 2-amino-5-chlorobenzoic acid starting material. worktribe.com Furthermore, the study demonstrated that a long or branched alkyl chain at the 2-position of the attached thiazole ring was a key contributor to the inhibitory activity. worktribe.com

In the antimalarial drug discovery program, SAR studies led to the identification of compound 19f , which was 95-fold more potent than the original hit compound. acs.org This significant improvement in activity was achieved through systematic exploration of different chemical groups attached to the quinazolinone core, highlighting the profound influence that specific substituents have on the molecule's ability to interact with its biological target. acs.org

Table 1: SAR Insights for Quinazolinone Derivatives
Scaffold/SeriesTarget/ApplicationKey Substituent ModificationImpact on BioactivityReference
6-Chloroquinazolin-4(3H)-one-thiazolePqsR Inhibition (Anti-virulence)Substitution at position 2 of the thiazole ringLong or branched alkyl chains significantly increased inhibitory activity. worktribe.com
6-Chloroquinazolin-4(3H)-one-thiazolePqsR Inhibition (Anti-virulence)Position of chlorine on the quinazolinone ringSAR studies revealed a preference for chlorine at the 6-position. worktribe.com
Quinazolinone-2-carboxamideAntimalarial (P. falciparum)Variation of the "left-hand side" with different benzylaminesLed to the identification of a derivative (19f) with 95-fold improved potency over the initial compound. acs.org

Drug Metabolism and Pharmacokinetic (DMPK) Considerations

The journey of a drug from administration to elimination is described by its pharmacokinetics, a critical aspect of drug development. Understanding the Drug Metabolism and Pharmacokinetic (DMPK) profile of a compound is essential to ensure it can reach its target in sufficient concentrations and for an appropriate duration.

In Vitro and In Vivo Metabolic Fate Studies

The metabolic stability and permeability of drug candidates are often first assessed using in vitro models. For quinazolinone derivatives, this includes profiling for oxidative metabolism in liver microsomes from different species (e.g., rat, dog, human), assessing cell membrane permeability using Caco-2 cell monolayers, and determining aqueous solubility. acs.orgacs.org These assays provide an early indication of how the drug might behave in a living system. For example, a promising antimalarial quinazolinone derivative, 19f , was found to have good membrane permeability in Caco-2 cells but very low aqueous solubility. acs.org

In vivo studies in animal models, typically rats, provide a more comprehensive picture of the drug's pharmacokinetic profile. Following intravenous (IV) and oral (PO) administration, key parameters are measured. For compound 19f , IV administration revealed a terminal half-life (t1/2) of approximately 5 hours and a moderate volume of distribution (Vss) of 1.4 L/kg. acs.org The oral bioavailability (F) was found to be in the range of 30-40%, which was likely limited by poor absorption stemming from its low solubility rather than extensive first-pass metabolism. acs.org Such studies are vital for predicting a compound's behavior in humans and for identifying potential liabilities that need to be addressed through further chemical modification. acs.orgnih.gov

Table 2: In Vivo Pharmacokinetic Parameters of Quinazolinone Derivative 19f in Rats
ParameterValueInterpretationReference
Terminal Half-life (t1/2)~5 hoursThe time it takes for the plasma concentration of the drug to reduce by half. acs.org
Blood Clearance (CL)15 mL/(min·kg)The rate at which the drug is removed from the body. This value was lower than predicted by in vitro models. acs.org
Volume of Distribution (Vss)1.4 L/kgIndicates the extent of drug distribution into body tissues. This value is considered moderate. acs.org
Oral Bioavailability (F)30-40%The fraction of the orally administered dose that reaches systemic circulation. Limited by poor solubility. acs.org

Biotransformation Pathways and Metabolite Identification

Biotransformation is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For quinazoline-based compounds, metabolism can occur through various pathways, including monohydroxylation, dihydroxylation, oxidation, desaturation, sulfation, and glucuronidation. plos.org Identifying the resulting metabolites and their biological activity is a crucial step, as metabolites can be active, inactive, or even toxic.

Studies on quinazoline derivatives have shown that they are often extensively metabolized. For the antimalarial compound 19f , the negligible recovery of the unchanged drug in urine suggested that urinary excretion was not a major elimination pathway and that the compound was likely cleared via metabolism. acs.org In a separate study of a different quinazolinone-based drug candidate, metabolic lability was observed across liver microsomes from multiple species. acs.org The major metabolites were identified and found to be significantly less potent than the parent compound, indicating that metabolism served as a route of inactivation. acs.org This process of metabolic inactivation is a common fate for many drugs and is a key consideration in designing molecules with an appropriate duration of action. plos.org

Environmental and Green Chemistry Research

Biodegradation and Environmental Fate Studies

Understanding how a synthetic compound interacts with and persists in the environment is crucial for assessing its ecological footprint. Studies on Ethyl 5-amino-2-chlorobenzoate and its structural class, chlorobenzoic acids (CBAs), provide insight into its potential for biodegradation and its behavior in various environmental matrices.

While specific microbial degradation pathways for this compound are not extensively detailed, the degradation of its core structure, chlorobenzoic acid (CBA), is well-documented. researchgate.net The initial step in the breakdown of many chlorinated aromatic compounds involves hydrolysis of ester groups, which would convert this compound to 5-amino-2-chlorobenzoic acid. Subsequently, microorganisms employ several strategies to degrade the resulting chlorobenzoic acid structure.

The primary aerobic degradation mechanism for chlorobenzoic acids involves dioxygenase enzymes. researchgate.net For instance, 2-chlorobenzoate (B514982) can be aerobically degraded by the enzyme 2-chlorobenzoate-1,2-dioxygenase. researchgate.net This enzyme catalyzes a double hydroxylation of the benzene (B151609) ring, leading to the formation of chlorocatechols, such as 3-chlorocatechol (B1204754) or 4-chlorocatechol. researchgate.net These chlorocatechols are key intermediates that can then undergo ring cleavage, eventually leading to non-chlorinated products that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netepa.gov

Under anaerobic conditions, the initial step is typically reductive dehalogenation, where the chlorine atom is removed from the aromatic ring to form benzoic acid, which is then further degraded. researchgate.net Bacteria, including both Gram-positive and Gram-negative strains, as well as fungi, can metabolize chlorinated aromatic compounds through different biochemical pathways. epa.gov

Compounds like this compound are structurally related to these environmental contaminants. The study of their degradation provides a model for understanding how similar structures are processed in contaminated environments. The presence of an amino group, as in 5-amino-2-chlorobenzoic acid, may influence the degradation pathway. For example, phenylamide herbicides are known to decompose into chloroanilines, which can then be oxidized to chlorocatechols. epa.gov This suggests that the amino group on the ring is a site for microbial enzymatic action. The ultimate mineralization of these compounds by microorganisms can prevent the accumulation of toxic intermediates. researchgate.net

The efficiency and rate of microbial degradation of compounds like this compound are heavily influenced by various environmental factors. researchgate.net Key factors include:

Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. For example, the degradation of some chlorobenzoic acid substitutes by Aeromonas hydrophila was tested under conditions of 37°C and a pH of 7. jbarbiomed.com Deviations from optimal conditions can significantly slow down or halt biodegradation. researchgate.net

Substrate Concentration: The concentration of the contaminant can affect degradation rates. While a certain concentration is necessary to induce the required enzymatic machinery, very high concentrations can be toxic to the microorganisms, inhibiting their activity. epa.govjbarbiomed.com

Acclimation: Microorganisms often require a period of acclimation to a new chemical substrate before they can degrade it efficiently. epa.gov Once a microbial population is acclimated, subsequent introductions of the compound are often metabolized more rapidly. epa.gov

Nutrient Availability: The presence of other nutrients is essential for microbial growth and metabolism, which in turn drives the degradation of the target compound. epa.gov

Aeration: The availability of oxygen determines whether aerobic or anaerobic degradation pathways are dominant. Aerobic degradation of 2-CBA has been shown to increase with cell growth and is paralleled by the release of chloride ions. jbarbiomed.com

Role in the Degradation of Chlorobenzoic Acids in Contaminated Environments

Sustainable Synthesis Approaches

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. Research into the synthesis of this compound has explored several greener alternatives to traditional methods.

Traditional synthetic methods often rely on harsh reagents and generate significant waste. Greener routes for synthesizing this compound and related compounds focus on improving atom economy and reducing environmental impact.

One approach involves mechanochemical synthesis , where reactions are carried out by ball-milling in the absence of bulk solvents. acs.org This method has been shown to reduce the environmental factor (E-Factor) and process mass intensity (PMI) by 85-90% for similar compounds while maintaining or even slightly improving yields. Another green technique is the use of microwave irradiation , which can serve as an energy-efficient tool to accelerate reactions and reduce the need for traditional heating. innovareacademics.in Furthermore, ultrasonic irradiation has been used to enhance yields and dramatically reduce reaction times for related Ullmann condensation reactions, often from hours to minutes. researchgate.net

The choice of solvents and catalysts is a primary focus of green synthetic chemistry. For the synthesis of this compound, alternatives to traditional corrosive acid catalysts and hazardous organic solvents have been developed.

A notable green alternative is the use of titanium-based catalysts , such as Titanium(IV) butoxide, for the esterification of 5-amino-2-chlorobenzoic acid. This method is solvent-free, operates at high temperatures (150–170°C) to remove the ethanol (B145695) byproduct via distillation, and achieves a high yield of 97%. Compared to the traditional Fischer esterification using sulfuric acid, the titanium-catalyzed method offers lower catalyst toxicity and shorter reaction times.

The use of alternative solvent systems is also a key area of research. rsc.org Polyethylene glycol (PEG) has been identified as a non-toxic, reusable medium that can be more effective than conventional organic solvents or even water for certain catalytic reactions. rsc.org Deep Eutectic Solvents (DESs) are another class of green solvents that are often biodegradable, have low toxicity, and can be synthesized from inexpensive, renewable materials. rsc.org In some syntheses, water itself can be used as a green solvent, eliminating the need for volatile organic compounds. innovareacademics.in

Table 1: Comparison of Traditional vs. Greener Synthesis Methods for this compound and Related Compounds

ParameterTraditional Fischer EsterificationTitanium-Catalyzed MethodMechanochemical Synthesis (for similar compounds)
Catalyst Sulfuric Acid (H₂SO₄)Titanium(IV) butoxideNone (mechanical energy)
Solvent Excess EthanolSolvent-FreeSolvent-Free
Temperature 70–80°C150–170°CRoom Temperature
Reaction Time 4–8 hours2–3 hours~2 hours
Yield 85–92% 97% ~82%
Toxicity High (corrosive acid)LowLow
Waste Profile Acidic wasteMinimalMinimal

Waste Minimization and Atom Economy Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry serve as a crucial framework. um-palembang.ac.id Two of these core principles, waste prevention and atom economy, are paramount in assessing the environmental footprint of synthetic routes to chemical compounds like this compound. um-palembang.ac.id Atom economy evaluates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Concurrently, minimizing waste, often quantified by metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI), involves reducing or eliminating byproducts, excess reagents, and solvent waste. rsc.org

Modern research focuses on developing more benign and efficient alternatives. These include the adoption of catalytic processes, the use of less hazardous solvents, and the implementation of advanced process technologies like continuous flow systems. um-palembang.ac.id Catalytic methods are inherently superior in terms of atom economy and waste reduction because they use sub-stoichiometric amounts of a catalyst that can be recycled, in contrast to stoichiometric reagents that are consumed in the reaction. um-palembang.ac.id

Solvent selection and management are also critical. Replacing hazardous solvents like DMF with greener alternatives such as acetonitrile (B52724) has been shown to maintain high yields while reducing environmental impact. Furthermore, implementing solvent recovery systems, such as distillation, can reclaim a high percentage of solvents like ethanol, significantly lowering production costs and waste.

Continuous flow reactor technology offers another avenue for process optimization. By transitioning from batch to continuous flow systems, significant improvements can be realized, including dramatically reduced reaction times and increased space-time yields, which contributes to a more efficient and less wasteful process.

The following table provides a comparative analysis of different synthetic methods for producing this compound and related compounds, highlighting key parameters relevant to waste minimization and atom economy.

Interactive Data Table: Comparison of Synthetic Routes

Method Starting Material Key Reagents/Catalyst Yield (%) Key Green Chemistry Considerations Reference
Fischer Esterification 5-Amino-2-chlorobenzoic acidSulfuric acid (H₂SO₄), Ethanol85–92Simple and cost-effective, but uses stoichiometric strong acid, generating waste. High scalability.
Diazotization-Chlorination 2-Amino-5-iodo ethyl benzoate (B1203000)NaNO₂, CuCl92Multi-step process can lower overall atom economy. Moderate scalability.
Titanium-Catalyzed 5-Amino-2-chlorobenzoic acidTi(OBu)₄97High yield and purity. An emerging eco-friendly method suitable for large-scale production.
Enzymatic Esterification 4-Amino-2-chlorobenzoic acidImmobilized Lipase (e.g., Candida antarctica Lipase B)82Green approach using biocatalysis in a solvent-free system. Minimizes waste but requires longer reaction times.
Nitro Reduction Pathway Ethyl 2-chloro-4-nitrobenzoate10% Pd/C, H₂QuantitativeAvoids harsh acidic conditions, preserving the ester group.

Advanced Materials Science Applications

Integration into Polymer Systems

The bifunctional nature of ethyl 5-amino-2-chlorobenzoate, with its reactive amino and ester groups, makes it a suitable monomer for the synthesis of polyamides. Polyamides are a class of polymers characterized by amide linkages in their backbone. Aromatic polyamides, in particular, are known for their high thermal stability and mechanical strength.

The synthesis of aromatic polyamides often involves the polycondensation reaction between aromatic diamines and dicarboxylic acid chlorides. mdpi.com In this context, the amino group of this compound can react with an acyl chloride. While direct polymerization of this compound would be complex due to the ester group, it can be hydrolyzed to 5-amino-2-chlorobenzoic acid, which can then be used in polycondensation reactions. Alternatively, it can be used to synthesize more complex diamine monomers. The general method for synthesizing aromatic polyamides from diamines and dicarboxylic acid chlorides is often carried out in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP), sometimes with a catalyst such as anhydrous LiCl. mdpi.com

The properties of the resulting polyamides are influenced by the structure of the monomers. For instance, the incorporation of rigid aromatic units, such as the chlorophenyl ring from this compound, can enhance the thermal stability and glass transition temperature of the polymer. mdpi.com The table below summarizes typical properties of aromatic polyamides, which are relevant to polymers that could be synthesized using derivatives of this compound.

PropertyTypical Value Range for Aromatic Polyamides
Glass Transition Temperature (Tg)160 - 323 °C researchgate.net
10% Mass Loss Temperature (in N2)362 - 505 °C researchgate.net
Inherent Viscosity (ηinh)0.35 - 0.9 dL/g researchgate.net
SolubilityGenerally soluble in aprotic polar solvents like DMA and NMP researchgate.net

Development of Organic Electronic Materials

This compound serves as a precursor for the synthesis of π-conjugated polymers, which are fundamental components of organic electronic devices. rsc.orgbohrium.com These polymers possess alternating single and double bonds along their backbone, which allows for the delocalization of electrons and thus, the ability to conduct charge. rsc.org The performance of organic electronic devices is highly dependent on the microstructure and electronic properties of the conjugated polymers used. rsc.org

The amino group on the this compound molecule can be utilized in various coupling reactions to build larger conjugated systems. For example, it can be a starting point for creating donor-acceptor (D-A) type conjugated polymers. mdpi.com In these polymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. This architecture is beneficial for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). bohrium.commdpi.com

The specific substituents on the aromatic ring, such as the chloro group, can influence the electronic properties of the resulting polymer, such as the HOMO and LUMO energy levels. The development of new monomers is crucial for tuning these properties to optimize device performance. This compound represents a building block that can be chemically modified to create novel monomers for high-performance organic electronic materials. bohrium.com

The table below shows examples of building blocks used in conjugated polymers and their roles, which is illustrative of how a monomer derived from this compound could function.

Monomer TypeExampleRole in Conjugated Polymer
Electron-Donor2,3-bis(2-ethylhexyloxy)naphthalene (EHON) mdpi.comProvides electron density, influences HOMO level
Electron-Acceptor2,1,3-benzothiadiazole (BT) mdpi.comAccepts electrons, influences LUMO level
SpacerThiophene mdpi.comExtends conjugation, prevents steric hindrance mdpi.com

Role in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. mdpi.com this compound possesses functional groups capable of participating in such interactions, making it a valuable component in the design of supramolecular assemblies.

The amino group is a hydrogen bond donor, while the ester group's carbonyl oxygen and the chlorine atom can act as hydrogen bond acceptors. researchgate.net These interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional structures. For instance, intermolecular N-H···O hydrogen bonds are a common motif in the crystal structures of related amino-benzoate compounds, linking molecules into chains or sheets. researchgate.net

The table below lists the key non-covalent interactions that this compound can participate in to form supramolecular structures.

Interaction TypeDonor/Acceptor Site on this compound
Hydrogen BondingDonor: Amino group (N-H) Acceptor: Carbonyl oxygen (C=O), Chlorine atom (Cl) researchgate.net
Halogen BondingDonor: Chlorine atom (Cl) mdpi.com
π-π StackingAromatic ring

Analytical Methodologies for Detection and Quantification

Development of Derivatization Reagents for Enhanced Detection

Direct analysis of Ethyl 5-amino-2-chlorobenzoate can be challenging due to its physicochemical properties. Derivatization is a chemical modification process used to convert the analyte into a product with improved detectability for a specific analytical method. greyhoundchrom.comresearchgate.net For this compound, derivatization primarily targets the primary amino group to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group), significantly enhancing its response to UV-Visible or fluorescence detectors. thermofisher.com This pre-column derivatization step improves sensitivity, selectivity, and chromatographic behavior. thermofisher.com

Common derivatization reagents for primary amines like the one in this compound include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. thermofisher.commyfoodresearch.com This method is valued for its speed and the high sensitivity achieved with fluorescence detection. myfoodresearch.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable derivatives that are detectable by both UV and fluorescence detectors. thermofisher.comcreative-proteomics.com The resulting FMOC-adducts are stable, though the reagent itself can hydrolyze and cause interference. creative-proteomics.com

Dansyl Chloride (DNS-Cl): 5-Dimethylaminonaphthalene-1-sulfonyl chloride reacts with the primary amino group to yield highly fluorescent derivatives, enabling sensitive detection. thermofisher.com

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with the amino group to form a stable, UV-active dinitrophenyl (DNP) derivative. thermofisher.comcreative-proteomics.com

The choice of reagent depends on the analytical requirements, such as desired sensitivity, the presence of interfering substances, and the available detection equipment. creative-proteomics.com The reaction involves modifying the amino group to generate amides or sulfonamides, which can then be easily analyzed.

Table 1: Common Derivatization Reagents for Primary Amines

Derivatization Reagent Abbreviation Functional Group Targeted Detection Method Key Features
o-Phthalaldehyde OPA Primary Amines Fluorescence (Ex: 340 nm, Em: 455 nm) myfoodresearch.com Rapid reaction; forms highly fluorescent adducts. thermofisher.commyfoodresearch.com
9-Fluorenylmethyl Chloroformate FMOC-Cl Primary & Secondary Amines Fluorescence (Ex: 265 nm, Em: 310 nm) creative-proteomics.com, UV Forms stable derivatives. thermofisher.comcreative-proteomics.com
5-Dimethylaminonaphthalene-1-sulfonyl chloride Dansyl Chloride Primary Amines Fluorescence Produces highly fluorescent and stable derivatives. thermofisher.com
2,4-Dinitrofluorobenzene DNFB Primary & Secondary Amines UV Straightforward reaction with stable product formation. creative-proteomics.com

Chromatographic-Mass Spectrometric Detection Methods

Chromatographic techniques coupled with mass spectrometry (MS) provide high sensitivity and selectivity for the analysis of this compound, allowing for both identification and quantification even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net For a compound like this compound, analysis by GC-MS would involve its separation on a capillary column (e.g., a DB-5MS column) followed by detection by a mass spectrometer. mdpi.com The mass spectrometer fragments the molecule into characteristic ions, producing a unique mass spectrum that serves as a chemical fingerprint. For the related compound 2-amino-5-chlorobenzoic acid, prominent peaks in the mass spectrum are observed at m/z values of 171, 153, and 125. nih.gov For this compound itself, the protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of approximately 200.05. semanticscholar.orguni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for analyzing compounds in liquid samples. The compound is first separated using High-Performance Liquid Chromatography (HPLC) and then detected by a tandem mass spectrometer. mdpi.com A study details the LC-MS analysis of this compound, reporting a retention time (Rt) of 2.95 minutes and observing the protonated molecule [M+H]+ at m/z = 200. semanticscholar.org The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation transitions, which is particularly useful for quantifying low levels of the analyte in complex mixtures like environmental or biological samples. mdpi.com The optimization of chromatographic conditions, such as the choice of column (e.g., C18) and mobile phase composition, is critical for achieving good separation and peak shape. mdpi.com

Table 2: Chromatographic-Mass Spectrometric Parameters for Benzoate (B1203000) Derivatives

Technique Compound Column Type Key MS Data Reference
GC-MS 2-Amino-5-chlorobenzoic acid Not Specified m/z peaks: 171, 153, 125 nih.gov PubChem CID 12476 nih.gov
LC-MS This compound Not Specified Rt = 2.95 min; MS (ES+): m/z = 200 [M+H]+ semanticscholar.org Semantic Scholar semanticscholar.org
LC-MS/MS BTEX Metabolites (including benzoate) UPLC BEH C18 MRM transitions for quantification mdpi.com MDPI mdpi.com

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer simpler and more cost-effective alternatives to chromatographic techniques for the quantification of this compound, especially after derivatization.

Spectrophotometric Methods: These methods are based on measuring the absorption of light by the analyte or its derivative. researchgate.net this compound itself exhibits UV absorbance due to its aromatic ring structure. The related compound 2-amino-3-chlorobenzoic acid shows UV-Vis absorbance peaks at 220 nm, 270 nm, and 361 nm. mdpi.com While direct UV spectrophotometry can be used, its selectivity may be limited.

To enhance selectivity and sensitivity, colorimetric assays are developed. These typically involve a chemical reaction that produces a colored product. For instance, phenolic compounds and primary amines can undergo oxidative coupling reactions. A common reagent is 4-aminoantipyrine, which reacts in the presence of an oxidizing agent (like potassium ferricyanide) to form a colored dye that can be measured in the visible region (e.g., at 520 nm). researchgate.net Another approach involves using Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which is widely used for thiol determination but its precursor, 2-nitro-5-chlorobenzoic acid, highlights the chemistry of related substituted benzoic acids. acs.org

Fluorometric Methods: Fluorometric assays are generally more sensitive than spectrophotometric ones. These methods rely on the derivatization of this compound with a fluorogenic reagent. As discussed in section 8.1, reagents like OPA and FMOC-Cl are used to attach a fluorescent tag to the amino group. thermofisher.com The resulting derivative is then excited at a specific wavelength, and the emitted fluorescence is measured at a higher wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte. For example, OPA derivatives are typically excited around 340 nm and show emission at 455 nm, while FMOC derivatives are excited at 265 nm and emit at 310 nm. myfoodresearch.comcreative-proteomics.com The high sensitivity of fluorescence detection allows for the quantification of trace amounts of the compound. thermofisher.com

Table 3: Spectroscopic and Fluorometric Detection Principles

Method Principle Reagent Example Detection Wavelength Key Advantage
UV Spectrophotometry Direct measurement of UV absorbance by the aromatic ring. None ~220-360 nm (based on similar compounds) mdpi.com Simple, non-destructive.
Colorimetry Formation of a colored product via chemical reaction. 4-Aminoantipyrine researchgate.net Visible range (e.g., 520 nm) researchgate.net Good for routine analysis.
Fluorometry Formation of a fluorescent derivative. OPA, FMOC-Cl thermofisher.com Ex/Em: 340/455 nm (OPA) myfoodresearch.com High sensitivity and selectivity.

Future Research Directions and Perspectives

Emerging Synthetic Strategies

The synthesis of Ethyl 5-amino-2-chlorobenzoate and its derivatives is evolving from traditional multi-step processes towards more efficient, scalable, and environmentally friendly methods. Future research is concentrating on novel catalytic systems and reaction pathways to streamline the production of diverse analogs.

One of the primary areas of development is the refinement of catalytic processes. While Fischer esterification remains a common method due to its simplicity, emerging strategies include the use of titanium-catalyzed methods for large-scale, eco-friendly production. Research is also focused on improving coupling reactions, such as the Ullmann condensation, to enhance yield and reduce the need for harsh reaction conditions. researchgate.net

Another significant trend is the development of one-pot syntheses and tandem reactions to build complex heterocyclic structures from this compound. For instance, derivatives can be synthesized through diazotization followed by coupling with other molecules, such as 2-furfuraldehyde, to create novel structures with potential biological activity. The development of efficient methods for creating benzo[d]thiazoles, quinazolines, and other fused heterocyclic systems from aminobenzoate precursors is a key research direction. nih.govacs.orgnih.gov These strategies aim to provide a rapid route to a central core structure, around which chemical space can be explored by introducing various chemical groups. nih.govacs.org

Future synthetic approaches are expected to focus on:

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to batch processing.

Biocatalysis: The use of enzymes to perform specific transformations can lead to higher selectivity and milder reaction conditions, reducing the environmental impact.

Photoredox Catalysis: Light-driven reactions are emerging as a powerful tool for forging new bonds under gentle conditions, enabling the synthesis of previously inaccessible derivatives.

Table 1: Comparison of Synthetic Strategies for Aminobenzoate Derivatives

Strategy Description Key Advantages Relevant Research Focus
Improved Catalysis Use of novel catalysts like titanium or improved copper-based systems for coupling reactions. researchgate.net Higher yields, eco-friendly, suitable for large-scale production. Optimizing catalyst efficiency and reusability.
Tandem/One-Pot Reactions Combining multiple synthetic steps into a single operation without isolating intermediates. Increased efficiency, reduced waste, faster synthesis time. Designing novel reaction cascades for complex molecules.

| Heterocycle Formation | Efficient cyclization methods to form fused rings like benzo[d]thiazoles and quinazolines. nih.govacs.org | Rapid access to diverse and complex chemical scaffolds. | Exploring new building blocks and cyclization conditions. |

Novel Biological Targets and Applications

This compound is a "building block" that allows for substitutions at its amino and carboxyl groups, making it ideal for developing a wide range of molecules with therapeutic potential. nih.gov While its derivatives have shown promise as antimicrobial and anti-inflammatory agents, future research is aimed at identifying more specific and novel biological targets to address unmet medical needs, particularly in oncology, neurodegenerative disorders, and infectious diseases. nih.gov

In oncology, research is moving beyond general cytotoxicity to targeting specific pathways that drive cancer progression. Derivatives are being designed to act as inhibitors of key cellular proteins. For example, a derivative of this compound has been investigated as an inhibitor of eukaryotic initiation factor 4E (eIF4E), a protein implicated in cancer cell growth. Other related aminobenzoic acid structures have led to the development of molecules targeting DNA gyrase, topoisomerase IV, and the PI3K/AKT pathway. nih.govmdpi.com A significant area of interest is the development of agents that can overcome multidrug resistance (MDR) in cancer cells, with benzimidazole (B57391) derivatives showing potential as inhibitors of the ABCB1 transporter. nih.gov

The structural versatility of this scaffold is also being leveraged to tackle neurodegenerative diseases like Alzheimer's. Research into quinoline (B57606) derivatives has produced multifunctional agents that can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also exhibiting anti-inflammatory properties. researchgate.net For infectious diseases, the focus is on creating potent agents against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), and developing broad-spectrum antifungal compounds. mdpi.comuobaghdad.edu.iq

Table 2: Investigated Biological Targets for Aminobenzoate Derivatives

Disease Area Target/Application Example Derivative Class Finding
Oncology eIF4E Inhibition Furan-containing benzoates Derivatives show promising activity, suggesting potential for anti-cancer therapies.
Oncology Multidrug Resistance (MDR) 1,2,5-trisubstituted benzimidazoles Compounds identified as ABCB1 inhibitors, potentially reversing doxorubicin (B1662922) resistance. nih.gov
Oncology PI3K/AKT Pathway 2-amino-3-chlorobenzoic acid A structural analog demonstrated cytotoxic effects on breast cancer cells via this pathway. mdpi.com
Neurodegenerative AChE/BuChE Inhibition Quinoline-O-carbamates A lead compound showed dual inhibitory activity and neuroprotective effects. researchgate.net
Infectious Disease DNA Gyrase / Topoisomerase IV Substituted pyrazolidinediones Derivatives exhibited dual inhibitory activity against bacterial enzymes. nih.gov

| Infectious Disease | Antifungal | 2-amino-5-chlorobenzothiazoles | Synthesized compounds showed measurable activity against Candida glabrata and Aspergillus niger. uobaghdad.edu.iq |

Integration of Artificial Intelligence and Machine Learning in Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development landscape for compounds like this compound. These computational tools can dramatically accelerate the discovery of new derivatives with desired properties, optimize synthetic routes, and predict biological activities.

Furthermore, AI can play a crucial role in synthetic chemistry. Predictive algorithms can suggest the most efficient synthetic pathways, considering factors like yield, cost, and environmental impact. Deep learning models are being developed to assist in enzyme evolution, which could lead to novel biocatalysts for synthesizing complex derivatives. researchgate.net

Future integration of AI and ML is expected in the following areas:

Predictive Toxicology: ML models can be trained to predict the potential toxicity of new derivatives early in the discovery process, reducing late-stage failures.

De Novo Drug Design: Generative AI models can design entirely new molecular structures optimized for a specific biological target.

Personalized Medicine: By analyzing patient-specific data, AI could help in selecting or even designing a derivative compound that is most likely to be effective for an individual's specific disease subtype.

The synergy between empirical laboratory research and powerful computational analysis will enable scientists to navigate the vast chemical space surrounding this compound with unprecedented speed and precision.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-2-chlorobenzoate, and how can reaction efficiency be optimized?

this compound is synthesized via a two-step process:

  • Step 1 : Chlorination of 2-aminobenzoic acid using N-halosuccinimide (e.g., N-chlorosuccinimide) in DMF at 100°C, followed by precipitation in ice-water to yield 2-amino-5-chlorobenzoic acid .
  • Step 2 : Esterification with thionyl chloride (SOCl₂) in ethanol under reflux, followed by purification via solvent evaporation and recrystallization from methanol . Key optimization factors include stoichiometric control of N-halosuccinimide, reaction temperature (100°C for chlorination), and solvent choice (methanol for crystallization). Yield improvements rely on avoiding hydrolysis of the ester group during purification .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy :
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ vibrations) .
  • NMR : ¹H/¹³C NMR confirms molecular structure (e.g., methyl ester protons at ~3.8–4.3 ppm, aromatic protons) .
    • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, intramolecular N–H⋯O hydrogen bonds form a planar six-membered ring (r.m.s. deviation: 0.041 Å) . SHELX software is commonly used for refinement, with hydrogen atoms constrained using riding models .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Intramolecular N–H⋯O bonds stabilize the planar structure, while intermolecular N–H⋯O bonds link molecules into extended networks. Graph set analysis (e.g., Etter’s formalism) can classify these interactions, with motifs like S(6) for intramolecular rings and C(4) chains for intermolecular linkages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Conflicting data (e.g., unexpected IR peaks or NMR shifts) may arise from impurities, polymorphism, or solvent effects. Strategies include:

  • Cross-validation : Compare X-ray diffraction data with computational models (e.g., DFT-optimized geometries).
  • Thermal Analysis : Use DSC/TGA to detect polymorphic transitions or solvate formation .
  • Statistical Refinement : Apply SHELXL’s least-squares refinement to adjust hydrogen atom positions and occupancy factors .

Q. What methodologies improve crystallization outcomes for this compound derivatives?

  • Solvent Screening : Slow evaporation from methanol or ethanol yields high-quality crystals .
  • Additive Engineering : Introduce co-solvents (e.g., DMSO) to modulate solubility and nucleation rates .
  • Twinned Data Handling : Use SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning .

Q. How can this compound serve as a precursor for pharmacologically active compounds?

  • Derivatization : React the amino group with acyl chlorides or sulfonyl chlorides to generate amides/sulfonamides. For example, coupling with 1,4-diazepines yields dopamine D2/serotonin 5-HT3 receptor antagonists .
  • Structure-Activity Relationship (SAR) Studies : Modify the chloro or ester substituents to assess bioactivity changes. Computational docking (e.g., AutoDock) can predict binding affinities .

Q. What computational tools are recommended for analyzing hydrogen-bonding patterns in related benzoate derivatives?

  • Mercury (CCDC) : Visualizes and quantifies intermolecular interactions using crystallographic data .
  • CrystalExplorer : Performs Hirshfeld surface analysis to map interaction footprints (e.g., H⋯Cl contacts) .
  • Gaussian/PyMol : Models hydrogen-bond energetics and molecular electrostatic potentials .

Methodological Considerations

  • Data Presentation : Use tables to summarize crystallographic parameters (e.g., bond lengths, angles) and hydrogen-bond metrics (donor-acceptor distances) .
  • Statistical Rigor : Apply χ² tests or R-factors to validate refinement quality in SHELXL .
  • Ethical Compliance : Adhere to safety protocols for handling thionyl chloride and halogenated intermediates .

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Feasible Synthetic Routes

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Ethyl 5-amino-2-chlorobenzoate
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Ethyl 5-amino-2-chlorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.